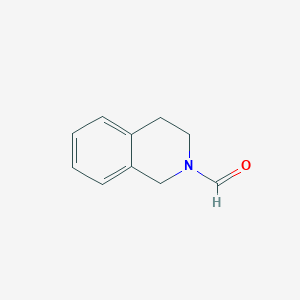

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMNVPLWDUWKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344209 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699-52-1 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound, also known as N-formyl-1,2,3,4-tetrahydroisoquinoline, is an organic compound belonging to the isoquinoline family.[1][2] Its structure features a dihydroisoquinoline backbone with a formyl group attached to the nitrogen atom. This functional group is key to its chemical reactivity and utility as a synthetic intermediate.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| CAS Number | 1699-52-1 | [2] |

| IUPAC Name | 3,4-dihydro-1H-isoquinoline-2-carbaldehyde | [2] |

| Synonyms | N-formyl-1,2,3,4-tetrahydroisoquinoline, 2-formyl-1,2,3,4-tetrahydroisoquinoline | [2] |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)C=O | [2] |

| InChI | InChI=1S/C10H11NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,8H,5-7H2 | [2] |

| InChIKey | ZEMNVPLWDUWKEG-UHFFFAOYSA-N | [2] |

| Computed XLogP3 | 1.2 | [2] |

| Topological Polar Surface Area | 20.3 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the N-formylation of its precursor, 1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol: N-formylation of 1,2,3,4-tetrahydroisoquinoline

A common and practical method for the N-formylation of amines involves the use of formic acid. The following is a general procedure that can be adapted for the synthesis of the title compound:

-

Materials: 1,2,3,4-tetrahydroisoquinoline, 85% aqueous formic acid, and a suitable solvent such as toluene.

-

Procedure:

-

A mixture of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) and 85% aqueous formic acid (1.0-1.2 equivalents) in toluene is heated under reflux.

-

A Dean-Stark trap is used to remove the water generated during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure to yield the crude N-formyl product.

-

The product can be used for subsequent steps without further purification, or it can be purified by column chromatography if necessary.

-

Another approach involves the use of carbon dioxide and hydrogen over a heterogeneous catalyst. In a typical reaction, isoquinoline is reacted with CO₂ and H₂ in the presence of a Ru/ZIF-8 catalyst in a stainless steel autoclave at elevated temperature and pressure.[3]

Caption: A simplified workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aldehyde functional group and the dihydroisoquinoline scaffold.

-

Condensation Reactions: The aldehyde group can readily react with amines to form imines or with alcohols to yield acetals.[1]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using suitable oxidizing agents.[1]

-

Reduction: The aldehyde group can be reduced to a primary alcohol.[1]

Caption: Key chemical transformations of this compound.

Biological Activities and Applications

This compound and its derivatives are of considerable interest in drug discovery due to their diverse biological activities.

-

Neuroprotective Effects: This compound has been associated with neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease.[1] It is suggested that it may modulate dopaminergic signaling pathways.[1]

-

Anti-inflammatory and Anticancer Potential: Research indicates potential anti-inflammatory and anticancer activities, making it a valuable scaffold for medicinal chemistry.[1]

-

Synthetic Intermediate: It serves as a crucial intermediate in the synthesis of more complex molecules and is a building block for the development of new drugs.[1]

Note: Specific experimental protocols for the biological assays of this compound are not detailed in the currently available literature.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, preliminary studies and the activities of related compounds suggest potential interactions with key cellular signaling cascades.

-

Dopaminergic Pathways: Its neuroprotective effects are thought to be mediated, in part, through the modulation of dopamine receptors and signaling.[1]

-

Inflammatory Pathways: The anti-inflammatory properties of related dihydroisoquinoline derivatives have been linked to the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway, which plays a critical role in innate immunity.[4]

Caption: Postulated signaling pathways influenced by this compound.

Spectral Data

Detailed experimental spectral data for this compound is limited.

-

Mass Spectrometry (GC-MS): The NIST database reports a GC-MS spectrum with a top peak at m/z 161, corresponding to the molecular ion. Other significant peaks are observed at m/z 104 and 117.[2]

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the data for related isoquinoline aldehydes, the following precautions should be observed.

-

Handling:

-

Storage:

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[6]

-

This guide provides a summary of the currently available information on this compound. Further research is required to fully elucidate its physical properties, detailed biological mechanisms, and a comprehensive safety profile.

References

- 1. Buy this compound | 1699-52-1 [smolecule.com]

- 2. This compound | C10H11NO | CID 595116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.dk [fishersci.dk]

An In-depth Technical Guide to the Physicochemical Characteristics of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological significance of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde. This compound, belonging to the tetrahydroisoquinoline class, is of interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by its structural analogs. This document summarizes its known physical and chemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential interactions with key biological signaling pathways. All quantitative data is presented in structured tables, and logical workflows and potential signaling pathways are visualized using diagrams.

Physicochemical Characteristics

This compound, also known as N-formyl-1,2,3,4-tetrahydroisoquinoline, is a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been computed and are available through databases such as PubChem.[1]

General and Computed Properties

The basic identifiers and computed physicochemical properties of this compound are summarized in the table below. These computed values provide an estimation of the compound's behavior and are useful for initial assessments in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| IUPAC Name | 3,4-dihydro-1H-isoquinoline-2-carbaldehyde | [1] |

| CAS Number | 1699-52-1 | [1] |

| XLogP3 (Computed) | 1.2 | [1] |

| Topological Polar Surface Area | 20.3 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectral Data

Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 161 | 104 | 117 |

Source: NIST, Main Library[1]

Experimental Protocols

Synthesis of this compound

A plausible and documented method for the synthesis of N-formylated tetrahydroisoquinolines involves the direct formylation of the parent amine. The following protocol is based on a general procedure for the N-formylation of 1,2,3,4-tetrahydroisoquinoline using ethyl formate.[2]

Reaction:

Materials:

-

1,2,3,4-Tetrahydroisoquinoline

-

Ethyl formate

-

Ethanol (as solvent)

-

Standard laboratory glassware for reflux

-

Heating mantle

-

Rotary evaporator

-

Chromatography supplies for purification (e.g., silica gel, solvents)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,3,4-tetrahydroisoquinoline in an excess of ethanol.

-

Add an excess of ethyl formate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Diagram of Synthetic Workflow:

Potential Biological Signaling Pathways

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives known to interact with various biological targets. While the specific biological activity of this compound is not extensively documented, its structural similarity to known bioactive molecules suggests potential involvement in pathways such as dopaminergic signaling and the STING (Stimulator of Interferon Genes) pathway.

Potential Interaction with Dopaminergic Signaling

Tetrahydroisoquinoline derivatives are known to interact with dopamine receptors.[3][4] Depending on their substitution patterns, they can act as agonists, antagonists, or allosteric modulators. The N-formyl group in the target compound could influence its binding affinity and functional activity at these receptors. A potential mechanism could involve the modulation of G-protein coupled receptor (GPCR) signaling downstream of dopamine receptors.

Hypothesized Dopaminergic Pathway Modulation:

Potential as a STING Pathway Inhibitor

Recent research has identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response.[5] Although the title compound is a carbaldehyde and not a carboxamide, the shared core structure suggests that it could potentially interact with the STING protein. The STING pathway is activated by cyclic dinucleotides (CDNs) and leads to the production of type I interferons and other pro-inflammatory cytokines.

Hypothesized STING Pathway Inhibition:

Conclusion

This compound is a readily synthesizable derivative of the biologically relevant tetrahydroisoquinoline scaffold. While comprehensive experimental data on its physicochemical properties are yet to be fully documented, its computed properties and the known activities of its structural analogs suggest it as a compound of interest for further investigation. Its potential to modulate key signaling pathways, such as dopaminergic and innate immune responses, warrants further exploration for applications in drug discovery and development. This guide provides a foundational understanding for researchers and scientists to build upon in their future studies of this and related compounds.

References

- 1. This compound | C10H11NO | CID 595116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine-derived endogenous 1(R),2(N)-dimethyl-6,7-dihydroxy- 1,2,3,4-tetrahydroisoquinoline, N-methyl-(R)-salsolinol, induced parkinsonism in rat: biochemical, pathological and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde from Phenylethylamine

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for producing 3,4-dihydroisoquinoline-2(1H)-carbaldehyde, structurally identified as N-formyl-1,2,3,4-tetrahydroisoquinoline, commencing from the primary amine phenylethylamine. The document details two principal synthetic strategies: the Pictet-Spengler reaction followed by N-formylation, and the Bischler-Napieralski reaction route involving N-formylation, cyclization, and reduction. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate a thorough understanding and practical application of these synthetic methods.

Introduction

Phenylethylamine is a naturally occurring monoamine alkaloid that serves as a foundational building block in the synthesis of a wide array of neuroactive compounds and pharmaceuticals.[1] The isoquinoline and tetrahydroisoquinoline scaffolds are core structures in numerous alkaloids and synthetic drugs, exhibiting a broad spectrum of biological activities.[2][3] The target molecule of this guide, this compound (N-formyl-1,2,3,4-tetrahydroisoquinoline), is a derivative that finds utility as an intermediate in the synthesis of more complex pharmaceutical agents.[4] This document outlines the primary synthetic routes from phenylethylamine, providing detailed methodologies and comparative data to aid in the selection of the most suitable pathway for specific research and development needs.

Chapter 1: Overview of Synthetic Pathways

The synthesis of N-formyl-1,2,3,4-tetrahydroisoquinoline from phenylethylamine can be primarily achieved through two well-established chemical transformations: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

-

Route A: The Pictet-Spengler Pathway involves the direct cyclization of phenylethylamine with an aldehyde (typically formaldehyde) under acidic conditions to form the 1,2,3,4-tetrahydroisoquinoline core, which is subsequently formylated.[2][5] This route is often favored for its directness in forming the saturated heterocyclic ring.

-

Route B: The Bischler-Napieralski Pathway begins with the N-formylation of phenylethylamine to produce an amide intermediate. This amide is then cyclized using a dehydrating agent to yield 3,4-dihydroisoquinoline. Subsequent reduction of the imine bond affords 1,2,3,4-tetrahydroisoquinoline, which is then N-formylated to yield the final product.[2][6][7]

Caption: Overall synthetic strategies for N-formyl-1,2,3,4-tetrahydroisoquinoline.

Chapter 2: Route A - The Pictet-Spengler Pathway

This route is a highly efficient method for constructing the tetrahydroisoquinoline skeleton directly from β-arylethylamines.[8]

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline

Reaction Principle and Mechanism The Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution. It commences with the condensation of phenylethylamine and an aldehyde (formaldehyde) to form a Schiff base, which under acidic conditions, protonates to an electrophilic iminium ion. The electron-rich phenyl ring then attacks the iminium carbon, leading to cyclization and subsequent deprotonation to yield the 1,2,3,4-tetrahydroisoquinoline product.[5][9]

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Pictet-Spengler Reaction

-

Reagents: Phenylethylamine, 37% aqueous formaldehyde solution, concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), diethyl ether.

-

Procedure:

-

In a round-bottom flask, dissolve phenylethylamine (1.0 eq) in water.

-

Add concentrated HCl (1.1 eq) dropwise while cooling the flask in an ice bath.

-

To this solution, add aqueous formaldehyde (1.1 eq).

-

Heat the reaction mixture to reflux (approx. 100 °C) for 2-4 hours.[2]

-

Cool the mixture to room temperature and then place it in an ice bath.

-

Make the solution strongly alkaline (pH > 12) by the slow addition of concentrated NaOH solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield crude 1,2,3,4-tetrahydroisoquinoline, which can be purified by vacuum distillation.

-

Step 2: N-Formylation of 1,2,3,4-Tetrahydroisoquinoline

Reaction Principle N-formylation of the secondary amine of the tetrahydroisoquinoline ring can be achieved using various formylating agents. A green and efficient method involves heating the amine with formic acid, which serves as both the reagent and a catalyst.[10]

Experimental Protocol: N-Formylation

-

Reagents: 1,2,3,4-Tetrahydroisoquinoline, 98% formic acid.

-

Procedure:

-

Combine 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and formic acid (4.0 eq) in a round-bottom flask.[10]

-

Heat the mixture at 80-100 °C for 1-3 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-formyl-1,2,3,4-tetrahydroisoquinoline, which can be purified by column chromatography or recrystallization.

-

Chapter 3: Route B - The Bischler-Napieralski Pathway

This pathway provides an alternative route, proceeding through a 3,4-dihydroisoquinoline intermediate.[11]

Step 1: Synthesis of N-(2-Phenylethyl)formamide

The initial step is the formylation of phenylethylamine. The protocol is analogous to the N-formylation of tetrahydroisoquinoline described in Chapter 2.

Experimental Protocol: N-Formylation of Phenylethylamine

-

Reagents: Phenylethylamine, 98% formic acid.

-

Procedure:

-

Gently heat a mixture of phenylethylamine (1.0 eq) and formic acid (4.0 eq) at 80-100 °C for 1-2 hours.[10]

-

Follow the work-up and purification procedure as described for the N-formylation of tetrahydroisoquinoline.

-

Step 2: Synthesis of 3,4-Dihydroisoquinoline

Reaction Principle and Mechanism The Bischler-Napieralski reaction is an intramolecular cyclodehydration of a β-phenylethylamide.[6] A condensing agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), activates the amide carbonyl group, facilitating an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline.[7][12] The reaction is most effective when the aromatic ring is activated by electron-donating groups. For unsubstituted N-formyl-phenylethylamine, yields can be low due to the lack of such activation.[13]

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Experimental Protocol: Bischler-Napieralski Reaction

-

Reagents: N-(2-Phenylethyl)formamide, phosphorus oxychloride (POCl₃), dry toluene or acetonitrile, sodium bicarbonate solution.

-

Procedure:

-

Dissolve N-(2-Phenylethyl)formamide (1.0 eq) in dry toluene in a flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Add POCl₃ (1.5-3.0 eq) dropwise to the solution at 0 °C.

-

After the addition is complete, heat the mixture to reflux (80-110 °C) for 2-5 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a saturated sodium bicarbonate solution or NaOH until pH > 9.

-

Extract the product with toluene or chloroform (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield crude 3,4-dihydroisoquinoline, typically used in the next step without further purification.

-

Step 3: Reduction of 3,4-Dihydroisoquinoline

Reaction Principle The imine (C=N) bond of 3,4-dihydroisoquinoline is readily reduced to a secondary amine using a hydride reducing agent like sodium borohydride (NaBH₄).[2]

Experimental Protocol: Imine Reduction

-

Reagents: 3,4-Dihydroisoquinoline, sodium borohydride (NaBH₄), methanol.

-

Procedure:

-

Dissolve the crude 3,4-dihydroisoquinoline (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove most of the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 40 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 1,2,3,4-tetrahydroisoquinoline.

-

Step 4: N-Formylation of 1,2,3,4-Tetrahydroisoquinoline

The product from Step 3 is formylated using the same procedure as described in Chapter 2, Step 2, to yield the final product.

Chapter 4: Data Summary and Comparison

The following table summarizes typical reaction conditions and yields for the key transformations described. Actual results may vary based on scale and specific experimental conditions.

| Route | Step | Transformation | Key Reagents | Typical Temp. | Typical Time | Typical Yield |

| A | 1 | Phenylethylamine → THIQ | Formaldehyde, HCl | 100 °C | 2-4 h | 40-60%[2] |

| A | 2 | THIQ → N-Formyl-THIQ | Formic Acid | 80-100 °C | 1-3 h | >90% |

| B | 1 | Phenylethylamine → N-Formyl-PEA | Formic Acid | 80-100 °C | 1-2 h | >90% |

| B | 2 | N-Formyl-PEA → DHIQ | POCl₃, Toluene | 80-110 °C | 2-5 h | Low-Moderate*[13] |

| B | 3 | DHIQ → THIQ | NaBH₄, Methanol | 0 °C to RT | 1-3 h | 80-95%[2] |

| B | 4 | THIQ → N-Formyl-THIQ | Formic Acid | 80-100 °C | 1-3 h | >90% |

*Note: The yield of the Bischler-Napieralski reaction for N-formyl-phenylethylamine is often low because the phenyl ring is not activated by electron-donating substituents.[13]

Experimental Workflow Visualization

The following diagram illustrates a general laboratory workflow for a typical synthetic step involving a reaction, work-up, and purification.

Caption: General experimental workflow for a synthetic chemistry procedure.

Conclusion

This guide has detailed two viable synthetic routes for the preparation of this compound from phenylethylamine. Route A, utilizing the Pictet-Spengler reaction, offers a more direct and often higher-yielding approach to the key 1,2,3,4-tetrahydroisoquinoline intermediate. Route B, based on the Bischler-Napieralski reaction, is also a classic and important transformation but may be hampered by lower yields in the crucial cyclization step for this specific unsubstituted substrate. The choice of route will depend on the availability of reagents, desired scale, and the specific strategic goals of the synthesis. Both pathways utilize fundamental and robust organic reactions, providing a solid foundation for the synthesis of this and related heterocyclic compounds.

References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pictet-Spengler_reaction [chemeurope.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. The Pictet-Spengler Reaction [ebrary.net]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Bischler–Napieralski Reaction [maxbrainchemistry.com]

- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 13. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]

The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide for Drug Development Professionals

An in-depth exploration of a cornerstone reaction in medicinal chemistry, this guide details the mechanism, scope, and practical application of the Bischler-Napieralski synthesis for the preparation of 3,4-dihydroisoquinolines, a privileged scaffold in numerous pharmacologically active compounds.

Introduction

The Bischler-Napieralski reaction, a robust and versatile method for the synthesis of 3,4-dihydroisoquinolines, has been a mainstay in organic synthesis for over a century.[1] First reported in 1893, this intramolecular cyclization of β-arylethylamides continues to be a pivotal tool for medicinal chemists and drug development professionals.[1] The resulting 3,4-dihydroisoquinoline core is a key structural motif found in a wide array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comprehensive overview of the Bischler-Napieralski synthesis, including its mechanistic underpinnings, practical experimental protocols, and its application in the development of therapeutic agents.

Reaction Mechanism and Scope

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide using a condensing agent.[5] The reaction is typically carried out under acidic conditions at elevated temperatures.[5]

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction, largely dependent on the specific reaction conditions and the nature of the condensing agent employed.[1]

-

Mechanism I: The Dichlorophosphoryl Imine-Ester Intermediate. In this pathway, the amide carbonyl oxygen attacks the condensing agent (e.g., phosphorus oxychloride, POCl₃), forming a highly reactive intermediate. Subsequent intramolecular electrophilic attack by the electron-rich aromatic ring onto the activated imine-ester, followed by elimination, affords the 3,4-dihydroisoquinoline.[1][5]

-

Mechanism II: The Nitrilium Ion Intermediate. Alternatively, the reaction can proceed through the formation of a nitrilium ion intermediate.[1] This species is a potent electrophile that readily undergoes intramolecular cyclization via electrophilic aromatic substitution to yield the final product.[1][5]

The choice of condensing agent is critical and influences the reaction conditions and outcomes. Commonly used reagents include:

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentoxide (P₂O₅)

-

Zinc chloride (ZnCl₂)

-

Polyphosphoric acid (PPA)

The success of the Bischler-Napieralski reaction is significantly influenced by the electronic nature of the aromatic ring. Electron-donating groups on the aryl moiety enhance its nucleophilicity, facilitating the electrophilic aromatic substitution and generally leading to higher yields.[5] Conversely, electron-withdrawing groups can hinder the reaction.

Quantitative Data Summary

The yield of the Bischler-Napieralski reaction is dependent on the substrate, condensing agent, solvent, and reaction temperature. The following tables summarize representative quantitative data from the literature.

| Starting Amide | Condensing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Toluene | Reflux | Not specified, but product isolated | [6] |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | Not specified | Not specified | "Normal product" | [4] |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | P₂O₅ | Not specified | Not specified | Mixture of products | [4] |

| (1,2-Diphenylethyl)amides | Oxalyl chloride-FeCl₃ | Not specified | Not specified | Moderate to high | [3] |

| N-Acyl tryptamine derivatives | POCl₃ or P₂O₅ | Not specified | Not specified | General applicability | [7] |

| Product | Overall Yield (%) | Starting Material | Key Steps | Reference |

| 1-Methylisoquinoline derivative | 85 (cyclization step) | Amine derivative | Reduction, Acetylation, Cyclization | [8] |

| Tridemethoxy lamellarin D | 7 (overall) | m-Methoxybenzaldehyde | 8 linear steps | [8] |

| Papaverine derivative | 66 | Not specified | Not specified | [8] |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride | >75 | 3,4-Dimethoxyphenethylamine | One-pot formylation, cyclization, salt formation | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 3,4-dihydroisoquinoline, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, via the Bischler-Napieralski reaction.

Synthesis of N-Acetylhomoveratrylamine (Starting Material)

-

To a stirred solution of 300 g (1.80 moles) of β-(3,4-dimethoxyphenyl)ethylamine in 150 ml of pyridine, add 190 ml of acetic anhydride at a rate that maintains the temperature at 90–95°C (approximately 1.5 hours).

-

After the addition is complete, allow the solution to stand at room temperature overnight.

-

Remove the volatile components by evaporation under reduced pressure.

-

Crystallize the residue from ethyl acetate to yield 286–306 g (78–83%) of N-acetylhomoveratrylamine as a crystalline solid (m.p. 99–100°C).[6]

Bischler-Napieralski Cyclization: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Caution: This part of the procedure should be conducted in a well-ventilated fume hood to avoid inhalation of hydrogen chloride fumes.[6]

-

In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of 100 g (0.448 mole) of N-acetylhomoveratrylamine in 750 ml of dry toluene.[6]

-

Warm the stirred mixture to 40°C and add 86.4 g (52.5 ml, 0.572 mole) of phosphorus oxychloride over a period of 1 hour.[6]

-

After the addition is complete, heat the reaction mixture at reflux for 2 hours.[6]

-

Cool the mixture in an ice bath for 4 hours.[6]

-

Collect the resulting crystals by filtration and dry them overnight at 50°C in a vacuum oven to yield 79.0–79.5 g of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline dichlorophosphate (m.p. 148–152°C).[6]

-

Dissolve this material in 150 ml of water.[6]

General Protocol using POCl₃ in Dichloromethane

-

To an oven-dried round-bottom flask, add the β-arylethylamide substrate (e.g., 0.29 mmol).

-

Add anhydrous dichloromethane (2 mL) and phosphorus oxychloride (2 mL).

-

Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.

-

Heat the solution to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

-

Dissolve the residue in a methanol/water mixture (e.g., 3.5 mL, 9:1) and cool to 0°C.

-

If reduction to the tetrahydroisoquinoline is desired, sodium borohydride (NaBH₄) can be added at this stage.[10]

Visualization of Reaction Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the core concepts of the Bischler-Napieralski synthesis and its workflow.

Application in Drug Development: The Case of Papaverine

The 3,4-dihydroisoquinoline scaffold is a cornerstone in the structure of many therapeutic agents. A classic example is papaverine , an opium alkaloid used as a vasodilator and smooth muscle relaxant.[11][12] Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A.[8][11] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][12]

The elevated levels of these second messengers trigger a signaling cascade that ultimately results in the relaxation of smooth muscle tissue, which is beneficial in treating conditions like vasospasms.[12][13]

The following diagram illustrates the signaling pathway affected by papaverine.

Conclusion

The Bischler-Napieralski synthesis remains a highly relevant and powerful tool in the arsenal of medicinal chemists. Its ability to efficiently construct the 3,4-dihydroisoquinoline core allows for the synthesis of a diverse range of compounds with significant therapeutic potential. A thorough understanding of its mechanism, scope, and practical considerations, as outlined in this guide, is essential for researchers and professionals engaged in the design and development of novel pharmaceuticals. The continued exploration of this classic reaction will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]

- 3. researchwithnj.com [researchwithnj.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. orgsyn.org [orgsyn.org]

- 7. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. Papaverine - Wikipedia [en.wikipedia.org]

- 12. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the construction of the tetrahydroisoquinoline and tetrahydro-β-carboline skeletons. These structural motifs are central to a vast array of natural products, pharmaceuticals, and other biologically active molecules. This in-depth guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the reaction's core principles, practical applications, and detailed experimental considerations.

Core Concepts: Mechanism and Variations

First discovered by Amé Pictet and Theodor Spengler in 1911, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[1] The driving force of the reaction is the formation of a Schiff base or an iminium ion intermediate, which then undergoes an electrophilic aromatic substitution.[1][2]

The versatility of the Pictet-Spengler reaction is enhanced by several key variations that have expanded its synthetic utility:

-

Classical Pictet-Spengler Reaction: This typically involves the reaction of a phenylethylamine with an aldehyde under acidic conditions (e.g., HCl, H₂SO₄, or trifluoroacetic acid) with heating.[1][2]

-

N-Acyliminium Ion Pictet-Spengler Reaction: In this variation, the intermediate imine is acylated to form a highly reactive N-acyliminium ion. This allows the cyclization to proceed under milder conditions and with a broader range of aromatic systems.[1] A notable application of this method is in the industrial synthesis of Tadalafil.[1]

-

Asymmetric Pictet-Spengler Reaction: The development of chiral catalysts, including Brønsted acids and organocatalysts, has enabled the enantioselective synthesis of tetrahydroisoquinolines.[3][4][5] This is particularly crucial in drug development, where specific stereoisomers often exhibit desired pharmacological activity.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Pictet-Spengler reaction is highly dependent on the substrates, catalyst, solvent, and temperature. The following tables summarize quantitative data from various reported syntheses.

| Starting β-Arylethylamine | Aldehyde/Ketone | Catalyst/Solvent | Temperature (°C) | Yield (%) | Product | Reference |

| D-tryptophan methyl ester hydrochloride | Piperonal | Acetonitrile/Isopropanol | Reflux | 98.5 | (1R,3R)-1-(3,4-methylenedioxyphenyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl ester hydrochloride | [6] |

| Tryptamine | Trifluoroacetophenone | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Reflux | 76 | 1-Phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydro-β-carboline | [7] |

| Tryptamine | Ethyl pyruvate | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Reflux | 84 | 1-Ethoxycarbonyl-1-methyl-1,2,3,4-tetrahydro-β-carboline | [7] |

| Dopamine | Acetaldehyde | Acidic Media (pH dependent) | Not specified | Not specified | Salsolinol | [8] |

Table 1: Examples of Pictet-Spengler Reactions for Tetrahydro-β-carboline and Tetrahydroisoquinoline Synthesis.

Experimental Protocols

General Procedure for the Synthesis of a Tetrahydro-β-carboline Derivative

This protocol is a generalized representation based on common laboratory practices for the Pictet-Spengler reaction.

Materials:

-

Tryptamine derivative (1.0 eq)

-

Aldehyde (1.1 eq)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or 1,1,1,3,3,3-hexafluoroisopropanol)

-

Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the tryptamine derivative in the anhydrous solvent.

-

Add the aldehyde to the solution at room temperature.

-

Slowly add the acid catalyst to the reaction mixture.

-

The reaction mixture is then stirred at the desired temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

Kilogram-Scale Synthesis of a Tadalafil Precursor

The following is a summary of an industrial-scale process for a key intermediate in the synthesis of Tadalafil.[6]

-

Esterification: D-tryptophan is esterified to produce methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride.

-

Pictet-Spengler Reaction: The resulting ester hydrochloride is reacted with heliotropin (piperonal) in a mixture of acetonitrile and isopropanol. The reaction is heated for 10 hours.

-

Isolation: The product, methyl (1R,3R)-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride, is obtained by hot filtration and is then washed with acetonitrile, yielding a high purity product with a 98.5% yield.[6]

Mandatory Visualizations

Reaction Mechanism

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a tetrahydroisoquinoline.

Biological Significance and Drug Development

Tetrahydroisoquinolines and related structures synthesized via the Pictet-Spengler reaction exhibit a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[9][10] These activities include:

-

Antitumor: Certain tetrahydroisoquinolines have demonstrated cytotoxic effects against various cancer cell lines.[9][10]

-

Antimicrobial: Antibacterial and antifungal properties have been reported for several synthetic and natural tetrahydroisoquinoline alkaloids.[9][10]

-

Antiviral: Some derivatives have shown potential as antiviral agents.[9][11]

-

Central Nervous System (CNS) Activity: This class of compounds can act on various CNS targets, exhibiting anticonvulsant and neuroprotective effects.[9]

A prominent example of a drug synthesized using the Pictet-Spengler reaction is Tadalafil (Cialis), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[1][6] The synthesis of its complex tetracyclic core relies on a highly stereoselective Pictet-Spengler reaction.[6][12]

Furthermore, research has indicated that certain tetrahydroisoquinoline derivatives can modulate key signaling pathways involved in disease. For instance, some have been shown to target the NF-κB signaling pathway, which is implicated in inflammation and cancer.[13] This highlights the potential for developing novel therapeutics based on this versatile chemical framework.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Tadalafil in Kilogram Scale [cjph.com.cn]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. repositorio.uchile.cl [repositorio.uchile.cl]

- 9. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 11. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of 3,4-Dihydroisoquinolines: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of 3,4-dihydroisoquinoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document details the quantitative biological data, experimental methodologies for key assays, and visual representations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity: Targeting Cellular Proliferation

Several 3,4-dihydroisoquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. A primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.

A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization and their cytotoxic activities against the CEM leukemia cell line.[1] Notably, compounds with electron-donating substituents on the B-ring demonstrated enhanced cytotoxic activity.[1]

Another study focused on 1-phenyl-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors. Compound 5n , featuring a 3'-hydroxy and 4'-methoxy substituted 1-phenyl B-ring, was identified as a highly potent derivative.[2]

Furthermore, certain dihydroisoquinoline derivatives have been shown to inhibit leucine aminopeptidase (LAP), an enzyme implicated in tumor cell proliferation, invasion, and angiogenesis. One such derivative, compound 3b , exhibited significant antiproliferative activity against various cancer cell lines, including HL-60, Raji, and LoVo cells, with its anticancer effect attributed to LAP inhibition.[3]

Quantitative Anticancer Activity Data

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 21 | CEM Leukemia | Cytotoxic | 4.10 | [1] |

| 32 | CEM Leukemia | Cytotoxic | 0.64 | [1] |

| Compound 5n | Various | Tubulin Polymerization Inhibitor | - | [2] |

| Compound 3b | HL-60, Raji, CEM/C2, CCRF/CEM, LoVo | Antiproliferative (LAP Inhibition) | - | [3] |

| Compound 3c | H460, A-431, HT-29 | Antiproliferative | 4.9 ± 0.7, 2.0 ± 0.9, 4.4 ± 1.3 | [4] |

Antimicrobial Activity: Combating Pathogenic Microbes

The 3,4-dihydroisoquinoline core is also present in compounds with significant antimicrobial properties. These derivatives have shown activity against a range of pathogenic bacteria and fungi.

For instance, novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines have been synthesized and screened for their antimicrobial activity, revealing promising results against various bacterial and fungal strains.[5] The mechanism of action for many of these compounds is still under investigation, but it is hypothesized that they may interfere with essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

| Compound Class/Derivative | Organism | Activity | MIC (µg/mL) | Reference |

| Piperidinyl tetrahydrothieno[2,3-c]isoquinolines | B. cereus, S. aureus, P. aeruginosa | Antibacterial | 7.0 - 9.0 | [5] |

| Novel 3,4-dihydropyrimidine-2(1H)-one derivatives | E. coli, P. aeruginosa, S. aureus | Antibacterial | 32 - 64 | [6] |

| Novel 3,4-dihydropyrimidine-2(1H)-one derivatives | Various Fungi | Antifungal | 32 | [6] |

Neuroprotective and Neurological Activities: Modulating CNS Function

3,4-Dihydroisoquinoline derivatives and their reduced counterparts, 1,2,3,4-tetrahydroisoquinolines (THIQs), have emerged as promising agents for the treatment of neurodegenerative diseases and other neurological disorders. Their mechanisms of action are diverse and include free-radical scavenging, enzyme inhibition, and receptor modulation.

A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and shown to possess significant free-radical scavenging activity, as well as inhibitory effects on D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[1][7][8] These activities suggest their potential in combating oxidative stress and cholinergic deficits associated with neurodegenerative conditions.

Furthermore, certain THIQ derivatives have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists, a property that can confer neuroprotection against excitotoxicity.[9] For example, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated potent anticonvulsant activity against NMDA-induced seizures in mice and protected hippocampal neurons from ischemia-induced degeneration.[9] The neuroprotective effects of some THIQs are also attributed to their ability to reduce free radicals formed during dopamine catabolism and to prevent glutamate-induced cell death.[10]

Other neurological activities include anticonvulsant and spasmolytic effects.[11][12]

Quantitative Neuroprotective and Neurological Activity Data

| Compound/Derivative | Target/Assay | Activity | Result | Reference |

| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | DPPH, ABTS, O2·−, ·NO | Free-radical scavenging | Significant activity | [1][7][8] |

| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | DAAO, AChE, BuChE | Enzyme inhibition | Moderate inhibition | [1][7][8] |

| (+)-1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline HCl | NMDA-induced seizures (mice) | Anticonvulsant | Effective | [9] |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Glutamate-induced cell death | Neuroprotection | Preventive | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 3,4-Dihydroisoquinoline Derivatives via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone method for the synthesis of 3,4-dihydroisoquinolines. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[11][13]

General Procedure:

-

Amide Formation: React the corresponding β-arylethylamine with a suitable acylating agent (e.g., an acid chloride or anhydride) to form the N-acyl derivative.

-

Cyclization: Dissolve the resulting amide in a suitable solvent (e.g., anhydrous acetonitrile or toluene).

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to the solution.[13]

-

Reflux the reaction mixture for a specified period, typically ranging from 1 to 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully quench it with ice-water.

-

Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash it with water, and dry it. Further purify the product by recrystallization or column chromatography.

Caption: Workflow for the synthesis of 3,4-dihydroisoquinoline derivatives.

Anticancer Activity Assays

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Experimental workflow for the MTT cell viability assay.

2. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., PIPES buffer), and GTP.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate polymerization by incubating the mixture at 37°C.

-

Monitor the increase in absorbance or fluorescence over time, which corresponds to the extent of tubulin polymerization.

-

Compare the polymerization curves in the presence of the test compound to a control (without the compound) to determine the inhibitory activity.

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Activity Assays

1. DPPH Free Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Prepare a solution of the test compound at various concentrations.

-

Add a solution of DPPH in a suitable solvent (e.g., methanol) to the test compound solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (around 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition compared to a control without the test compound.

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

2. In Vivo Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test in Mice)

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Protocol:

-

Administer the test compound to a group of mice, typically via intraperitoneal (i.p.) injection.

-

After a specific pretreatment time, subject the mice to a maximal electrical stimulus through corneal or auricular electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

-

Determine the median effective dose (ED50) of the compound.

Conclusion

3,4-Dihydroisoquinoline derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their potential for the development of novel therapeutics. The information presented in this technical guide, including the summarized quantitative data and detailed experimental protocols, provides a solid foundation for researchers to further explore and harness the therapeutic potential of this important heterocyclic scaffold. Continued structure-activity relationship (SAR) studies and mechanism of action investigations will be crucial in optimizing the potency and selectivity of these compounds for future clinical applications.

References

- 1. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of antioxidant activity by DPPH free radical scavenging assay [bio-protocol.org]

- 4. DPPH Radical Scavenging Assay [mdpi.com]

- 5. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

The Untapped Potential of 3,4-Dihydroisoquinoline Scaffolds in Neuroprotection: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the neuroprotective effects of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde is not presently available in peer-reviewed literature. This guide, therefore, extrapolates the potential neuroprotective mechanisms and experimental frameworks from studies on structurally related dihydroisoquinoline and tetrahydroisoquinoline derivatives. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into this specific compound.

Executive Summary

The escalating prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. The isoquinoline scaffold, a core structure in many biologically active natural products, has emerged as a promising pharmacophore for the development of neuroprotective agents. While a significant body of research exists for tetrahydroisoquinoline (THIQ) derivatives, the neuroprotective potential of this compound remains an uncharted area of investigation. This technical guide synthesizes the current understanding of related isoquinoline compounds to provide a comprehensive overview of their potential neuroprotective effects, plausible mechanisms of action, and robust experimental methodologies for future research. The insights provided aim to catalyze the scientific inquiry into this compound as a potential therapeutic candidate for neurological disorders.

The Neuroprotective Landscape of Isoquinoline Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Several derivatives have been investigated for their effects on the central nervous system, with some exhibiting significant neuroprotective properties.[2][3] Conversely, certain substitutions on the isoquinoline ring have been associated with neurotoxic effects, underscoring the critical role of structural modifications in determining biological outcomes.[4][5]

Potential Mechanisms of Neuroprotection

Based on studies of related compounds, the neuroprotective effects of dihydroisoquinoline derivatives could be mediated through several key signaling pathways:

-

Anti-inflammatory Activity: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Certain isoquinoline derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators.[6] A recent study on 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives identified them as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[6] Inhibition of STING signaling can suppress the production of pro-inflammatory cytokines, thereby mitigating neuronal damage.[6]

-

Modulation of Glutamatergic Neurotransmission: Excitotoxicity, primarily mediated by the overactivation of glutamate receptors, is a major contributor to neuronal cell death in ischemic stroke and other neurological disorders. The decahydroisoquinoline derivative, LY 215490, has been shown to be a selective and competitive AMPA receptor antagonist, affording neuroprotection in models of focal ischemia.[7] Similarly, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotective effects by inhibiting glutamate-induced excitotoxicity, potentially through antagonism of the NMDA receptor.[2]

-

Antioxidant and Free Radical Scavenging Properties: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, plays a pivotal role in neurodegeneration. Some THIQ derivatives have been shown to possess free radical scavenging properties, which may contribute to their neuroprotective effects.[2]

Quantitative Data on Related Neuroprotective Isoquinoline Derivatives

To provide a framework for evaluating the potential efficacy of this compound, the following table summarizes quantitative data from studies on related compounds.

| Compound | Model | Endpoint | Result | Reference |

| LY 215490 | Rat model of permanent Middle Cerebral Artery Occlusion (MCAO) | Infarct Volume Reduction | 25-31% protection at 30 mg/kg | [7] |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Rat granular cell cultures | Inhibition of Glutamate-Induced Cell Death | Significant prevention of cell death | [2] |

| Compound 5c (a 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative) | Human and mouse cell lines | STING Inhibition (IC50) | 44 nM (human), 32 nM (mouse) | [6] |

Proposed Experimental Protocols for Investigating this compound

The following section outlines detailed methodologies for key experiments to assess the neuroprotective potential of this compound.

In Vitro Neuroprotection Assays

Objective: To determine the ability of the compound to protect neurons from various insults.

-

Cell Culture:

-

Primary cortical or hippocampal neurons from embryonic rodents.

-

Human neuroblastoma cell lines (e.g., SH-SY5Y).

-

-

Neurotoxic Insults:

-

Excitotoxicity: Exposure to high concentrations of glutamate or NMDA.

-

Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Inflammatory Challenge: Stimulation with lipopolysaccharide (LPS).

-

-

Treatment Protocol: Pre-treatment with a range of concentrations of this compound prior to the addition of the neurotoxic agent.

-

Endpoint Analysis:

-

Cell Viability: MTT or LDH assay.

-

Apoptosis: Caspase-3 activity assay, TUNEL staining.

-

Mitochondrial Function: Measurement of mitochondrial membrane potential (e.g., using JC-1 dye).

-

Mechanistic Studies

Objective: To elucidate the underlying signaling pathways involved in any observed neuroprotection.

-

Receptor Binding Assays: To assess the affinity of the compound for glutamate receptors (NMDA, AMPA) or other relevant targets.

-

Western Blot Analysis: To measure the expression levels of key proteins in signaling pathways, such as:

-

Inflammatory pathways: p-NF-κB, IκBα, STING, TBK1, IRF3.

-

Apoptotic pathways: Bax, Bcl-2, cleaved caspase-3.

-

Oxidative stress markers: Nrf2, HO-1.

-

-

Calcium Imaging: To measure intracellular calcium influx in response to glutamate stimulation in the presence and absence of the compound.

In Vivo Models of Neurodegeneration

Objective: To evaluate the efficacy of the compound in animal models of neurological disease.

-

Ischemic Stroke Model:

-

Model: Middle Cerebral Artery Occlusion (MCAO) in rats or mice.

-

Dosing Regimen: Administration of the compound before (pre-treatment) or after (post-treatment) the ischemic insult.

-

Outcome Measures: Infarct volume measurement (TTC staining), neurological deficit scoring, behavioral tests (e.g., rotarod, Morris water maze).

-

-

Parkinson's Disease Model:

-

Model: MPTP or 6-OHDA-induced lesion in mice or rats.

-

Dosing Regimen: Systemic administration of the compound.

-

Outcome Measures: Dopaminergic neuron counts in the substantia nigra (immunohistochemistry for tyrosine hydroxylase), striatal dopamine levels (HPLC), behavioral assessments (e.g., cylinder test, apomorphine-induced rotations).

-

Visualizing Potential Mechanisms: Signaling Pathways and Workflows

To facilitate a deeper understanding of the potential mechanisms of action, the following diagrams illustrate key signaling pathways and a proposed experimental workflow.

Caption: Potential neuroprotective signaling pathways targeted by this compound.

Caption: A proposed experimental workflow for evaluating the neuroprotective effects of the target compound.

Conclusion and Future Directions

While the neuroprotective properties of this compound have yet to be directly investigated, the extensive research on related isoquinoline derivatives provides a strong rationale for its exploration as a potential therapeutic agent. The diverse mechanisms of action exhibited by this class of compounds, including anti-inflammatory, anti-excitotoxic, and antioxidant effects, suggest that this compound could represent a multi-target drug candidate for complex neurodegenerative diseases.

Future research should focus on the systematic evaluation of this compound using the in vitro and in vivo models outlined in this guide. A thorough investigation of its structure-activity relationship, pharmacokinetic profile, and safety will be crucial for its potential translation into a clinical candidate. The exploration of this compound and its derivatives may unveil a new class of potent neuroprotective agents with significant therapeutic promise.

References

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Different action on dopamine catabolic pathways of two endogenous 1,2,3,4-tetrahydroisoquinolines with similar antidopaminergic properties. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neuroprotective effects of the decahydroisoquinoline, LY 215490; a novel AMPA antagonist in focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the anti-inflammatory properties of isoquinoline alkaloids, a significant class of naturally occurring compounds. Isoquinoline alkaloids are derived from the amino acid tyrosine and are prevalent in various plant families, having been utilized in traditional medicine for centuries to treat a range of ailments, including inflammatory disorders.[1][2][3] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these effects, revealing a complex interplay with key inflammatory signaling pathways. This document consolidates current research, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved, offering a valuable resource for professionals in drug discovery and development.

Key Isoquinoline Alkaloids and Their Anti-inflammatory Efficacy

A number of isoquinoline alkaloids have demonstrated significant anti-inflammatory activity. Among the most extensively studied are Berberine, Sanguinarine, and Palmatine.[4] Their efficacy is attributed to their ability to modulate the expression and activity of numerous inflammatory mediators.

Berberine , an isoquinoline alkaloid found in plants of the Berberis and Coptis genera, exhibits potent anti-inflammatory effects.[4][5] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6] Furthermore, berberine can suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial for the synthesis of inflammatory mediators like prostaglandins and nitric oxide.[6][7]

Sanguinarine , a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis), also possesses marked anti-inflammatory properties.[8][9] It has been shown to be effective in both acute and chronic models of inflammation.[8][10] The anti-inflammatory action of sanguinarine is linked to its ability to inhibit the activation of mitogen-activated protein kinase (MAPK), thereby reducing the synthesis and release of inflammatory mediators.[8]

Palmatine , a protoberberine alkaloid, exerts its anti-inflammatory effects through multiple mechanisms.[11] It has been shown to inhibit the NLRP3 inflammasome and NF-κB signaling pathways.[11] Additionally, palmatine can combat oxidative stress by activating the Nrf2/HO-1 pathway, which contributes to its overall anti-inflammatory profile.[11] Studies have also indicated its potential in modulating the JAK-STAT pathway.[11]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of these alkaloids have been quantified in numerous in vitro and in vivo studies. The following tables summarize key efficacy data, providing a comparative perspective.

Table 1: In Vitro Anti-inflammatory Activity of Selected Isoquinoline Alkaloids

| Alkaloid | Cell Line / System | Inflammatory Stimulus | Measured Mediator | IC50 / Inhibition | Reference |

| Berberine | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NO Production | IC50: 9.32 µmol/L (for derivative) | [6] |

| Berberine | Oral Cancer Cells (OC2, KB) | TPA | PGE2 Production | Dose-dependent reduction (1-100 µM) | [12] |

| Palmatine | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 and IL-1β Secretion | Dose-dependent reduction (0.025–0.5 mg/mL) | [11] |

| Sanguinarine | Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Inflammatory Mediators | Potent Inhibition | [8] |

| Litcubanine A | Peritoneal Macrophages, RAW 264.7 | Lipopolysaccharide (LPS) | TNF-α, IL-1β Expression | Significant inhibition at 100 nM | [13] |

Table 2: In Vivo Anti-inflammatory Activity of Selected Isoquinoline Alkaloids

| Alkaloid | Animal Model | Inflammation Model | Dose | Effect | Reference |

| Berberine | Wistar Rat | Carrageenan-induced air pouch | Pretreatment | Inhibition of exudate and PGE2 production | [12] |

| Sanguinarine | Murine models | Acute and chronic inflammation | Not specified | Significant anti-inflammatory effects | [8][10] |

| Protopine, Oxyhydrastinin | Mice | Acetic acid-stimulated writhing | 100 mg/kg | Remarkable decrease in writhing number | [14] |

| Four major constituents from Hypecoum erectum | Mice | Carrageenan-induced paw edema | 100 mg/kg | Significant relief of paw edema | [14] |

Molecular Mechanisms and Signaling Pathways

Isoquinoline alkaloids exert their anti-inflammatory effects by modulating several critical intracellular signaling pathways that regulate the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression.[15] In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of the active NF-κB dimer (typically p65/p50) to the nucleus.[15][16] Once in the nucleus, NF-κB binds to DNA and activates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[15]

Many isoquinoline alkaloids, including berberine, palmatine, and litcubanine A, have been shown to inhibit this pathway.[7][11][13] They can interfere at multiple points, such as by inhibiting the phosphorylation of IκB, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[7][15]

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes key kinases like p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another crucial regulator of inflammation.[8] Activation of these kinases leads to the phosphorylation of various transcription factors, such as AP-1, which in turn promote the expression of inflammatory genes.[12] Sanguinarine and palmatine have been demonstrated to inhibit the activation and phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.[8][17]

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is the principal signaling mechanism for a wide array of cytokines and growth factors.[18] Dysregulation of this pathway is implicated in many inflammatory diseases.[19] Upon cytokine binding to its receptor, associated JAKs are activated, which then phosphorylate the receptor, creating docking sites for STAT proteins.[18] STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[18] Certain isoquinoline alkaloids, such as palmatine, have been found to interfere with this pathway, for instance by inhibiting the activation of STAT3, thereby suppressing the production of inflammatory cytokines.[11]

Experimental Protocols